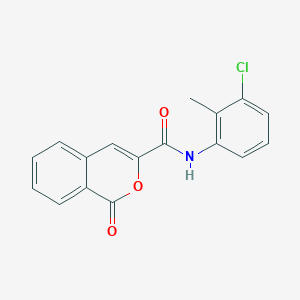![molecular formula C27H26O3 B11595786 (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B11595786.png)
(2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydronaphthalene core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Phenyl Groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the phenyl groups onto the tetrahydronaphthalene core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts reactions, as well as the use of automated systems for the final functional group modifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-({3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE: can be compared with other tetrahydronaphthalene derivatives that have similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the methoxy and dimethylphenoxy groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C27H26O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2E)-2-[[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C27H26O3/c1-18-7-6-10-25(19(18)2)30-17-23-16-20(11-14-26(23)29-3)15-22-13-12-21-8-4-5-9-24(21)27(22)28/h4-11,14-16H,12-13,17H2,1-3H3/b22-15+ |
InChI Key |
CMIXPQABZKOAKB-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/3\CCC4=CC=CC=C4C3=O)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=C3CCC4=CC=CC=C4C3=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11595719.png)
![(2E)-N-benzyl-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595720.png)
![4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11595721.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595725.png)
![N,N-dimethyl-4-(5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B11595734.png)
![4,4-dimethyl-13-(3-methylbutylsulfanyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11595738.png)

![(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11595744.png)
![9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595752.png)
![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate](/img/structure/B11595758.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11595767.png)
![(6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11595774.png)
![ethyl 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11595790.png)
![methyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11595791.png)
